molecular formula C15H10O2S B13984755 2-Phenyl-1-benzothiophene-3-carboxylic acid CAS No. 6774-41-0

2-Phenyl-1-benzothiophene-3-carboxylic acid

Cat. No.: B13984755
CAS No.: 6774-41-0
M. Wt: 254.31 g/mol
InChI Key: KYPVGDNVGKINEG-UHFFFAOYSA-N
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Description

2-Phenyl-1-benzothiophene-3-carboxylic acid is a heterocyclic organic compound that features a benzothiophene core with a phenyl group at the 2-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods often involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Major Products:

  • The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-1-benzothiophene-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the phenyl group at the 2-position and the carboxylic acid group at the 3-position makes 2-Phenyl-1-benzothiophene-3-carboxylic acid unique. This specific arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2-Phenyl-1-benzothiophene-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article delves into the synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Synthesis

The synthesis of this compound has been explored through several methods, including palladium-catalyzed carbonylation reactions. These methods have shown promising yields and selectivity for producing high-value derivatives. For instance, a study reported a conversion rate of 91% using a specific catalytic system under controlled conditions, yielding the desired product with an isolated yield of 43% .

Antimicrobial Activity

Research has indicated that thiophene-based compounds exhibit notable antimicrobial properties. In particular, this compound derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the MIC values observed for selected derivatives:

CompoundStructureLogPMIC (µg/mL) against S. aureus
This compoundStructure3.1964
Derivative AStructure4.22>256
Derivative BStructure3.79>256

These results suggest that the hydrophobicity and structural rigidity of the compounds significantly influence their antibacterial activity .

Anti-inflammatory Activity

Thiophene derivatives have also been recognized for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. For example, one study reported an IC50 value of 29.2 µM for a related thiophene derivative against the 5-lipoxygenase enzyme, indicating potent anti-inflammatory activity .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as COX and LOX.
  • Cytokine Modulation : It negatively regulates pro-inflammatory cytokines like TNF-α and IL-8, contributing to its anti-inflammatory effects.
  • Antimicrobial Mechanisms : The hydrophobic nature of the compound enhances its ability to penetrate bacterial membranes, leading to effective antimicrobial action.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Studies : Animal models have demonstrated that thiophene derivatives can significantly reduce inflammation in conditions such as paw edema induced by carrageenan, showcasing their potential as anti-inflammatory agents .
  • Cytotoxicity Assays : Evaluations on human cell lines have indicated that certain derivatives exhibit low cytotoxicity at concentrations well above their MIC values, suggesting a favorable safety profile for therapeutic use .

Properties

CAS No.

6774-41-0

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

2-phenyl-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C15H10O2S/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H,16,17)

InChI Key

KYPVGDNVGKINEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)C(=O)O

Origin of Product

United States

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